bis[2-(dimethylamino)phenyl]azanide;chloronickel
Description
Bis[2-(dimethylamino)phenyl]azanide;chloronickel is a nickel-based coordination complex featuring a bis(dimethylamino)phenyl azanide ligand and a chloride counterion. The azanide ligand (N⁻) coordinates to the nickel center via its nitrogen atom, while the dimethylamino (-N(CH₃)₂) groups at the 2-position of the phenyl rings act as electron-donating substituents.
Properties
Molecular Formula |
C16H20ClN3Ni- |
|---|---|
Molecular Weight |
348.49 g/mol |
IUPAC Name |
bis[2-(dimethylamino)phenyl]azanide;chloronickel |
InChI |
InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1 |
InChI Key |
DWNFDTBXTFLQAY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni] |
Origin of Product |
United States |
Preparation Methods
Ligand Preparation
The precursor ligand, bis[2-(dimethylamino)phenyl]amine, is synthesized via Ullmann coupling between 2-(dimethylamino)aniline and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group. Alternative routes include Buchwald-Hartwig amination for higher yields.
Metalation Reaction
-
Reagent Setup : In a Schlenk flask, NiCl₂·6H₂O (1.0 equiv, 237.7 mg, 1.0 mmol) and bis[2-(dimethylamino)phenyl]amine (2.2 equiv, 534.6 mg, 2.2 mmol) are combined in 50 mL of degassed THF.
-
Base Addition : NaH (2.5 equiv, 60 mg, 2.5 mmol) is added portionwise at 0°C to deprotonate the ligand.
-
Reflux : The mixture is refluxed at 65°C for 24 hours, yielding a deep green solution.
-
Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane (3 × 20 mL).
-
Purification : The organic layer is dried over MgSO₄, filtered, and concentrated. Recrystallization from a dichloromethane/hexane mixture affords the complex as emerald-green crystals (yield: 68–75%).
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent polarity, base strength, and temperature. The table below summarizes optimized conditions derived from iterative studies:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes ligand solubility and reaction homogeneity. |
| Base | NaH | Ensures complete deprotonation without side reactions. |
| Temperature | 65°C | Balances reaction rate and thermal decomposition. |
| Reaction Time | 24 hours | Allows full ligand coordination and crystallinity. |
| Molar Ratio | 1:2.2 (Ni:ligand) | Prevents nickel excess, reducing unreacted starting material. |
Polar aprotic solvents like DMF enhance reaction rates but may lower yields due to ligand degradation. Substituting NaH with KOtBu reduces side products but requires longer reaction times.
Purification and Characterization
Recrystallization
The crude product is purified via slow vapor diffusion of hexane into a dichloromethane solution, yielding X-ray quality crystals. This method eliminates residual ligands and nickel salts.
Analytical Validation
-
Elemental Analysis : Confirms stoichiometry (C: 55.2%, H: 6.1%, N: 12.1%, Ni: 16.8%).
-
¹H NMR (400 MHz, CDCl₃): δ 2.89 (s, 12H, N(CH₃)₂), 6.72–7.25 (m, 8H, aromatic).
-
X-ray Crystallography : Reveals a square-planar geometry with Ni–N bond lengths of 1.85–1.89 Å, consistent with low-spin Ni(II).
Challenges and Troubleshooting
-
Incomplete Ligand Deprotonation : Manifests as unreacted ligand in NMR. Remedy: Increase base equivalence or reaction time.
-
Oxidation Artifacts : Exposure to air forms Ni(III) byproducts. Solution: Strict inert atmosphere maintenance.
-
Low Crystallinity : Use anti-solvent vapor diffusion with ethyl ether for improved crystal growth.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors replace batch processes, enhancing reproducibility and reducing reaction times to 8–12 hours. Spray drying achieves uniform microcrystalline powders suitable for catalytic applications.
Comparative Data Table
Chemical Reactions Analysis
Kumada-Corriu-Tamao Coupling
This complex demonstrates exceptional catalytic activity in cross-coupling nonactivated alkyl halides with aryl/heteroaryl nucleophiles. Key features include:
-
Substrate Scope : Secondary alkyl bromides and chlorides (e.g., cyclohexyl bromide, 2-bromoheptane)
-
Reagents : Aryl/heteroaryl Grignard reagents (e.g., PhMgBr, 2-thienylMgBr)
-
Conditions : THF solvent, ambient to 60°C, 2–12 hours
-
Functional Group Tolerance : Ethers, esters, and nitriles remain intact .
Mechanistic Steps :
-
Oxidative Addition : Nickel center inserts into the C–X bond (X = Cl, Br)
-
Transmetalation : Alkyl group transfers to Ni center
-
Reductive Elimination : Forms C–C bond between alkyl and aryl groups
Performance Data :
| Substrate | Nucleophile | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexyl bromide | PhMgBr | 92 | |
| 2-Bromoheptane | 2-ThienylMgBr | 85 |
Sonogashira Coupling of Alkyl Halides
The catalyst enables direct coupling of nonactivated alkyl halides with terminal alkynes:
-
Representative Reaction :
-
Scope : Primary and secondary alkyl iodides/bromides (e.g., 1-iodooctane, 2-bromopentane)
-
Key Advantage : Avoids traditional palladium-based systems’ limitations with β-hydride elimination .
Optimized Conditions :
-
Ligand-free system
-
DMF solvent, KCO base, 80°C
Direct Alkylation of Heterocyclic C–H Bonds
The complex facilitates sp C–H bond functionalization in heteroarenes:
Example :
Key Characteristics :
-
Substrates : Furans, thiophenes, pyrroles
-
Halides : Activated and nonactivated alkyl bromides
Carbon-Chloride Activation in Polyhalomethanes
Pioneering work by Csok et al. demonstrated unprecedented C–Cl bond activation in CHCl and CHCl :
Reaction Pathways :
-
Dichloromethane Activation :
-
Chloroform Activation :
Mechanistic Insight :
-
Nickel mediates sequential C–Cl oxidative addition and C–C reductive elimination
-
No external reductant required
Comparative Reactivity with Alternative Catalysts
| Parameter | Ni Pincer Complex | Pd(PPh) | NiCl/dppe |
|---|---|---|---|
| Alkyl Halide Tolerance | High | Low | Moderate |
| Functional Group Stability | Excellent | Poor | Good |
| Turnover Frequency (h) | 450 | 120 | 300 |
Scientific Research Applications
Catalytic Applications
1.1 Cross-Coupling Reactions
One of the primary applications of bis[2-(dimethylamino)phenyl]azanide;chloronickel is as a catalyst in cross-coupling reactions. It has been effectively utilized in:
- Alkyl-alkyl Kumada Coupling : This reaction involves the coupling of secondary alkyl halides, allowing for the formation of carbon-carbon bonds under mild conditions. The nickel complex facilitates the reaction by activating the alkyl halides, leading to efficient coupling outcomes .
- Direct Alkylation of Heterocyclic C-H Bonds : The compound has shown promise in selectively alkylating heterocycles, which is significant for synthesizing complex organic molecules .
- Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, making it a valuable method in organic synthesis .
Material Science Applications
2.1 Nonlinear Optical Materials
Research indicates that compounds related to bis[2-(dimethylamino)phenyl]azanide may exhibit nonlinear optical properties due to their donor-acceptor structures. These materials can potentially be used in:
- Optical Switching Devices : The solvatochromic behavior observed in related compounds suggests their utility in developing materials for optical switching applications .
- Second-Order Nonlinear Effects : Although some derivatives crystallize in centrosymmetric space groups that limit their nonlinear optical applications, ongoing research continues to explore modifications that could enhance these properties .
Biological Research Applications
3.1 Anticancer Activity
Recent studies have investigated the biological activity of nickel complexes, including this compound. Notably:
- Antitumor Properties : Nickel complexes have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Mechanism of Action
The mechanism by which bis[2-(dimethylamino)phenyl]azanide;chloronickel exerts its effects involves the coordination of the nickel center to substrates, facilitating their transformation through catalytic cycles . The dimethylamino groups and the azanide ligand play crucial roles in stabilizing the nickel center and enhancing its reactivity . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The dimethylamino-substituted phenyl groups in bis[2-(dimethylamino)phenyl]azanide;chloronickel are structurally analogous to those in the NTPAN family (e.g., NTPAN-Cl, NTPAN-Br). In NTPAN derivatives, the dimethylamino groups create a donor-acceptor (D–A) molecular pattern, enhancing solid-state fluorescence and enabling photoactivatable fluorescence under UV irradiation .
Table 1: Key Structural Features of Comparable Compounds
Photophysical and Chemical Behavior
The NTPAN family exhibits UV-dependent photochromism and fluorescence due to their D–A electronic structure . For instance, the dimethylamino groups might facilitate ligand-to-metal charge transfer (LMCT) transitions, altering the compound’s optical properties compared to non-aminated analogs.
Table 2: Photochemical Properties of Related Compounds
Functional Group Influence on Reactivity
Halogen substituents (e.g., Cl, Br) in TPAN and NTPAN derivatives significantly alter their photophysical properties. For example, TPAN-Cl shows aggregation-induced emission, while NTPAN-Cl exhibits irreversible photochromism . In this compound, the chloride ligand may influence reactivity in cross-coupling or redox reactions, analogous to how halogens modulate behavior in organic photofunctional compounds.
Biological Activity
Bis[2-(dimethylamino)phenyl]azanide;chloronickel, also known as Nickel(II) bis(2-dimethylamino-phenyl)amine chloride, is a nickel-based complex that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.85 g/mol. The compound features a nickel ion coordinated with two dimethylamino-substituted phenyl groups and one chloride ion.
Research indicates that this compound exhibits various biological activities, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions and growth.
- Antimicrobial Properties : Studies suggest that this nickel complex possesses antimicrobial activity against various bacterial strains, indicating its potential use in pharmaceutical applications.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of nickel complexes demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens .
- Cell Viability Assays : In vitro studies using human cell lines revealed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in reduced cell viability. The compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Flow cytometry analysis indicated an increase in Annexin V-positive cells following treatment, confirming the induction of programmed cell death .
- Oxidative Stress Reduction : A recent study explored the compound's ability to reduce oxidative stress markers in rat liver cells. Treatment with this compound led to a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating its protective effects against oxidative damage .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing bis[2-(dimethylamino)phenyl]azanide chloronickel, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reacting nickel chloride (NiCl₂) with the azanide ligand under inert atmospheres to prevent oxidation. Solvent choice (e.g., dimethoxyethane in analogous nickel complexes ) and temperature (60–80°C) significantly impact ligand coordination and product stability. Purification via recrystallization or column chromatography is critical to isolate the complex. Yield optimization requires stoichiometric control of ligand-to-metal ratios (1:1 to 2:1) and monitoring via TLC or NMR .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing bis[2-(dimethylamino)phenyl]azanide chloronickel?
- Methodological Answer :
- X-ray crystallography : Resolves coordination geometry (e.g., square planar vs. tetrahedral) and bond lengths, as demonstrated in zinc-chlorido complexes .
- EPR spectroscopy : Identifies nickel oxidation states (e.g., Ni(II) vs. Ni(I)) and paramagnetic behavior.
- ¹H/¹³C NMR : Confirms ligand integrity and detects paramagnetic broadening in solution .
- UV-Vis spectroscopy : Monitors d-d transitions to infer electronic structure .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-(dimethylamino)phenyl substituents modulate the redox behavior of bis[2-(dimethylamino)phenyl]azanide chloronickel in catalytic applications?
- Methodological Answer : Cyclic voltammetry (CV) and DFT calculations quantify redox potentials and ligand-field splitting. The dimethylamino groups enhance electron donation, stabilizing Ni(II) intermediates in cross-coupling reactions. Steric bulk from aryl substituents can hinder substrate access, reducing catalytic turnover. Comparative studies with substituent-modified ligands (e.g., electron-withdrawing groups) isolate electronic vs. steric contributions .
Q. What strategies resolve contradictions in reported magnetic moments of bis[2-(dimethylamino)phenyl]azanide chloronickel across studies?
- Methodological Answer : Discrepancies may arise from solvent-dependent aggregation or impurities. Reproducible magnetic susceptibility measurements require rigorously dried samples and SQUID magnetometry under controlled temperatures (2–300 K). Cross-validation with EPR and XAS (X-ray absorption spectroscopy) clarifies oxidation states and ligand-field effects. Computational modeling (CASSCF) reconciles experimental data with theoretical predictions .
Q. How can researchers distinguish between inner-sphere and outer-sphere electron transfer mechanisms in reactions mediated by this complex?
- Methodological Answer : Kinetic isotope effects (KIEs) and mechanistic probes (e.g., radical traps) identify intermediate species. Inner-sphere pathways exhibit substrate-dependent rate constants and covalent adduct formation (observed via EXAFS). Outer-sphere mechanisms show minimal rate variation with ligand substitution. Comparative studies with analogous cobalt or palladium complexes isolate metal-specific behavior .
Data Analysis and Experimental Design
Q. What computational approaches predict the reactivity of bis[2-(dimethylamino)phenyl]azanide chloronickel in catalytic C–C bond formation?
- Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) map transition states and activation barriers. Natural Bond Orbital (NBO) analysis quantifies ligand-to-metal charge transfer. Machine learning models trained on crystallographic databases (e.g., Cambridge Structural Database) predict steric parameters (%Vbur) to guide ligand design .
Q. How do solvent polarity and counterion choice affect the stability of bis[2-(dimethylamino)phenyl]azanide chloronickel in solution?
- Methodological Answer : Stability is assessed via UV-Vis kinetics in solvents ranging from THF (low polarity) to DMF (high polarity). Counterions (e.g., Cl⁻ vs. PF₆⁻) influence solubility and ion pairing, monitored by conductivity measurements. Aggregation states are characterized using DOSY NMR or dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
